Butrol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butrol involves multiple steps. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions to form the triacetic acid derivative. This intermediate is then reacted with (1R,2S)-2,3-dihydroxy-1-(hydroxymethyl)propyl bromide to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through a simplified process that involves forming a gadolinium complex in-situ without purification of this compound intermediates. This method eliminates the need for resin purification and allows for high-throughput production .
Chemical Reactions Analysis
Types of Reactions: Butrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted compounds .
Scientific Research Applications
Butrol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: this compound is used in biological studies to investigate its interactions with biomolecules.
Industry: this compound is used as a corrosion inhibitor in water-based coatings.
Mechanism of Action
Butrol exerts its effects through its ability to form stable complexes with metal ions. In the case of gadothis compound, this compound forms a complex with gadolinium ions, which enhances the contrast in MRI scans by altering the magnetic properties of tissues . The molecular targets include metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparison with Similar Compounds
Gadobutrol: A gadolinium-based MRI contrast agent.
Calcothis compound: Another derivative used in medical imaging.
Uniqueness: this compound is unique due to its ability to form highly stable complexes with metal ions, making it an essential component in contrast agents for MRI. Its stability and versatility in forming various derivatives also set it apart from other similar compounds .
Properties
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNZSKXIEDHOBD-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151852-61-8 | |
Record name | Butrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151852618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMG09YI7I8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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